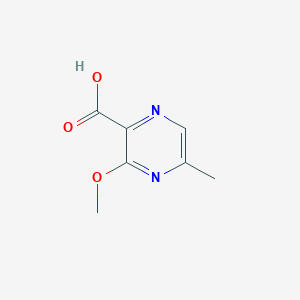
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the fluorophenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluorophenyl group is introduced onto the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light generates reactive carbene intermediates.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to induce photolysis.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Photolysis: Generates carbene intermediates that can react with various substrates.
Substitution Reactions: Produces substituted diazirine derivatives.
Oxidation and Reduction: Forms oxidized or reduced diazirine compounds.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe for studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings with unique photochemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, enabling the study of molecular interactions and reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and specificity in photochemical applications, making it a valuable tool in various scientific research fields.
Propriétés
Formule moléculaire |
C8H4F4N2 |
|---|---|
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C8H4F4N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H |
Clé InChI |
JBGSXGHXLAFPMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


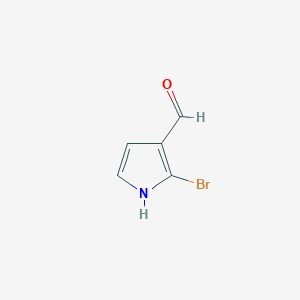

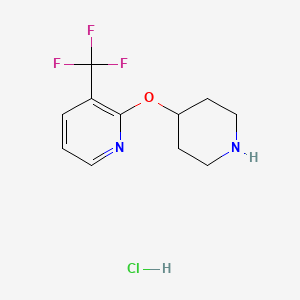
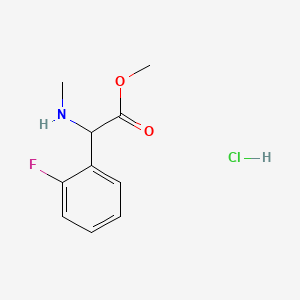


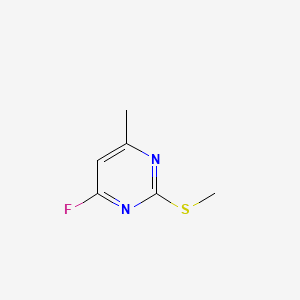
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
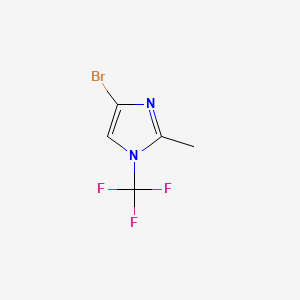
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
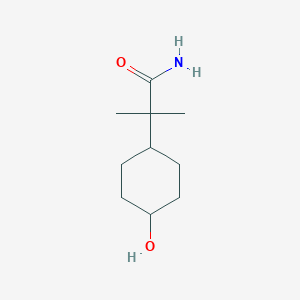
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

